9N-Trityl Guanine
CAS No.: 374678-33-8
Cat. No.: VC21159993
Molecular Formula: C24H19N5O
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 374678-33-8 |
---|---|
Molecular Formula | C24H19N5O |
Molecular Weight | 393.4 g/mol |
IUPAC Name | 2-amino-9-trityl-1H-purin-6-one |
Standard InChI | InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30) |
Standard InChI Key | JPRZNDHSBUBJNH-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
Introduction
Chemical Structure and Properties of 9N-Trityl Guanine
Molecular Characteristics
9N-Trityl Guanine is a modified form of guanine, one of the four main nucleobases in DNA and RNA. The compound features a triphenylmethyl (trityl) protective group attached specifically at the N-9 position of the guanine molecule. This strategic position is particularly important as it corresponds to the site where guanine would normally connect to the sugar-phosphate backbone in nucleic acids. The molecular formula of 9N-Trityl Guanine is C24H19N5O, with the trityl group (C19H15) accounting for most of the molecular mass. The compound has a molecular weight of approximately 396.4 g/mol, making it substantially larger than unmodified guanine due to the addition of the bulky trityl protective group. The IUPAC name for this compound is 2-amino-9-trityl-3H-purin-6-one, which reflects its structural composition with the purine base and the trityl substituent.
The chemical structure of 9N-Trityl Guanine retains the essential features of guanine, including the 2-amino group, the 6-keto group, and the purine ring system. The trityl group, consisting of three phenyl rings attached to a central carbon atom, creates a sterically hindered environment around the N-9 position. This spatial arrangement effectively blocks reactions at this nitrogen while leaving other reactive sites on the guanine molecule accessible for controlled chemical modifications. The aromatic character of the trityl group also contributes to the compound's UV absorbance properties, which can be useful for detection and quantification in laboratory settings. The combination of the polar guanine moiety and the non-polar trityl group results in a compound with interesting solubility properties, typically being more soluble in organic solvents than unmodified guanine.
Structural Comparison with Related Compounds
The structural features of 9N-Trityl Guanine can be better understood by comparing it with related compounds. The positioning of the trityl group at the N-9 position is significant because this is the site where guanine connects to the deoxyribose or ribose sugar in nucleic acids. By blocking this position, the trityl group prevents unwanted reactions during synthesis procedures while still allowing modifications at other positions of the guanine molecule. This selective protection strategy is a common approach in nucleoside and nucleotide chemistry. Unlike the N-7 isomer, which can also form during synthesis reactions, the N-9 isomer is generally the preferred product for further chemical modifications due to its structural similarity to naturally occurring nucleosides .
The trityl group itself has distinct structural advantages compared to other protective groups used in nucleobase chemistry. The three phenyl rings create significant steric bulk, effectively shielding the N-9 position from nucleophilic attack. The central carbon of the trityl group forms a relatively stable C-N bond with the guanine molecule, yet this bond can be selectively cleaved under appropriate conditions when deprotection is desired. Alternative protective groups for guanine include acyl derivatives at the N-2 position and silyl protections, each offering different selectivity and reactivity profiles . The specific choice of protective group strategy depends on the intended synthetic pathway and the desired final product. The structural design of 9N-Trityl Guanine represents a careful balance between protection of key reactive sites and accessibility for controlled chemical transformations.
Synthesis and Applications in Research
Synthetic Strategies for 9N-Trityl Guanine
A key challenge in the synthesis of 9N-Trityl Guanine is achieving high regioselectivity for the N-9 position over the N-7 position. As described in related N-9 substituted guanine syntheses, the reaction conditions can significantly influence the isomer distribution. The choice of solvent, base, temperature, and reaction time all play crucial roles in determining the outcome. According to patent literature, heating reaction mixtures to temperatures in the range of 110°C to 140°C for several hours can promote the formation of N-9 substituted products . After the initial reaction, purification steps often involve recrystallization to remove any residual N-7 isomer, resulting in pure N-9 tritylated guanine. These purification steps are critical for ensuring the structural integrity and purity of the final product, especially for applications in nucleic acid synthesis where high purity is essential.
Isotopically labeled versions of 9N-Trityl Guanine, such as 9N-Trityl Guanine-13C2,15N, require additional synthetic considerations. The incorporation of stable isotopes like carbon-13 and nitrogen-15 into the guanine scaffold must occur before the tritylation step or be present in the starting materials. These labeled compounds are synthesized for specific research applications where isotopic tracing is valuable, such as NMR studies and metabolic investigations. The synthesis of these specialized derivatives typically begins with isotopically enriched precursors, followed by a series of transformations to construct the guanine ring system, and finally the selective tritylation at the N-9 position. While the synthetic routes for isotope-labeled derivatives are more complex and costly, they provide invaluable tools for various biochemical and structural studies.
Applications in Nucleic Acid Chemistry
9N-Trityl Guanine plays an important role in nucleic acid chemistry, particularly in the synthesis of modified nucleosides, nucleotides, and oligonucleotides. The trityl group at the N-9 position serves as a temporary blocking group that can be selectively removed under controlled conditions, allowing for step-wise construction of complex nucleic acid structures. In oligonucleotide synthesis, protected nucleobases are essential building blocks that prevent unwanted side reactions and ensure the correct sequence assembly. The trityl protection strategy is compatible with both solution-phase and solid-phase synthesis methodologies, making it versatile for various applications in nucleic acid chemistry. The development of efficient protection and deprotection protocols for guanine has been crucial for advancing the field of synthetic biology and genetic engineering.
The applications of 9N-Trityl Guanine extend to the preparation of modified nucleic acids with enhanced properties or specific functionalities. Researchers can introduce various substituents at other positions of the guanine molecule while the N-9 position remains protected, generating derivatives with altered hydrogen bonding capabilities, fluorescent properties, or reactive handles for bioconjugation. These modified nucleobases can be incorporated into DNA or RNA oligonucleotides to study structure-function relationships or to develop nucleic acid-based therapeutic agents. For example, guanine derivatives with modifications at the C-8 position have been explored for their potential as anticancer or antiviral agents, and the N-9 trityl protection is often a key step in their synthesis. The strategic use of 9N-Trityl Guanine in these synthetic pathways demonstrates its importance as a versatile building block in medicinal chemistry and chemical biology.
In addition to its role in synthetic chemistry, 9N-Trityl Guanine serves as a valuable reference compound for analytical purposes. The trityl group's distinctive spectroscopic properties make it useful for tracking reactions and identifying products in complex mixtures. UV-visible spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry can all be employed to detect and quantify tritylated compounds in reaction mixtures or biological samples. Researchers working with modified nucleobases often use 9N-Trityl Guanine as a standard compound for method development and validation. The well-defined chemical properties of this compound make it a reliable reference point for establishing analytical protocols in nucleic acid research. This analytical utility complements its synthetic applications, making 9N-Trityl Guanine a multifunctional tool in the nucleic acid chemistry toolkit.
Isotope-Labeled Derivatives and Their Applications
Biological Significance and Research Applications
Role in Enzyme Studies
9N-Trityl Guanine and its derivatives have proven valuable in the study of enzymes involved in nucleic acid metabolism and modification. One particularly relevant enzyme family is the tRNA-guanine transglycosylase (TGT), which catalyzes the exchange of guanine at position 34 of certain tRNAs with modified bases such as queuine in eukaryotes and bacteria . These enzymes play important roles in translational fidelity and efficiency, making them significant targets for biochemical investigation. The trityl protection at the N-9 position of guanine provides a useful tool for studying substrate specificity and mechanism of these enzymes. By comparing the interaction of TGT with unmodified guanine versus 9N-Trityl Guanine, researchers can gain insights into the structural requirements for substrate recognition and catalysis. Such studies have revealed that the carbon atom at position 7 and the amino nitrogen atoms at positions 2 and 9 are important for recognition by the enzyme .
Another important application of 9N-Trityl Guanine is in the development and validation of analytical methods for detecting nucleobase modifications in biological samples. The compound serves as a reference standard for chromatographic and spectroscopic techniques, enabling accurate identification and quantification of guanine and its derivatives. Methods such as high-performance liquid chromatography (HPLC), mass spectrometry, and NMR spectroscopy all benefit from well-characterized reference compounds. The distinctive UV absorption properties of the trityl group also provide a convenient handle for detection and monitoring in various analytical protocols. Researchers working on epigenetic modifications of DNA, which often involve chemical changes to nucleobases including guanine, utilize such standards to establish reliable analytical methods for studying these modifications in complex biological samples.
The investigation of nucleic acid-protein interactions represents another area where 9N-Trityl Guanine derivatives contribute valuable insights. Many DNA-binding proteins recognize specific sequence patterns or structural features involving guanine residues. By incorporating modified guanine bases at strategic positions within DNA constructs, researchers can probe the molecular determinants of these recognition events. The trityl group at the N-9 position can be removed at specific stages of these studies to activate the guanine base for interaction, providing a controlled approach to investigating recognition mechanisms. This strategy has been applied to study various DNA-binding proteins, including transcription factors, repair enzymes, and restriction endonucleases, yielding important information about their specificity and binding modes. The availability of isotope-labeled derivatives further enhances these studies by enabling NMR-based structural analyses of the protein-nucleic acid complexes.
The applications of 9N-Trityl Guanine span multiple areas of biochemical and medicinal research, from enzymatic studies to analytical method development to drug discovery. The compound plays a crucial role in investigating enzymes such as tRNA-guanine transglycosylase that are involved in tRNA modification and translational regulation . It serves as a valuable reference standard for analytical techniques used to detect and quantify nucleobase modifications in biological samples. Additionally, 9N-Trityl Guanine derivatives contribute to the development of nucleic acid-based therapeutic agents and diagnostic tools by enabling the selective modification of guanine residues at specific positions. The versatility and well-defined chemical properties of this compound ensure its continued relevance in nucleic acid research and related fields.
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